Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde
Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, with a particular focus on its application as a precursor for novel therapeutic agents.
Chemical Structure and Identifiers
2,4-Dichloro-6-hydroxybenzaldehyde, also known as 4,6-Dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups dictates its chemical reactivity and potential for further derivatization.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dichloro-6-hydroxybenzaldehyde | |
| Synonyms | 4,6-Dichlorosalicylaldehyde | [1] |
| CAS Number | 78443-72-8 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | Light brown to brown solid | |
| Melting Point | 51 °C | |
| Boiling Point | 255.2 ± 35.0 °C (at 760 Torr) | [1] |
| Density | 1.547 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Solubility | Sparingly soluble in water (0.092 g/L at 25 °C) | [1] |
| SMILES | Oc1cc(Cl)cc(Cl)c1C=O | |
| InChI Key | XFYKHXQQNRESHU-UHFFFAOYSA-N |
Spectroscopic Profile
While experimental spectra for 2,4-Dichloro-6-hydroxybenzaldehyde are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted aromatic ring provides a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.5 ppm | Deshielded by the carbonyl group's anisotropic effect and the electron-withdrawing nature of the aromatic ring. |
| Phenolic Proton (-OH) | δ 10.0 - 12.0 ppm | Intramolecular hydrogen bonding with the ortho-aldehyde group causes significant deshielding. | |
| Aromatic Protons (Ar-H) | δ 6.8 - 7.6 ppm | Two singlets or narrow doublets are expected. The electron-withdrawing effects of the chlorine and aldehyde groups will shift these protons downfield compared to unsubstituted phenol. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 198 ppm | Typical range for aromatic aldehydes. |
| Aromatic Carbons (C-Cl) | δ 125 - 140 ppm | Direct attachment to chlorine causes a downfield shift. | |
| Aromatic Carbons (C-OH, C-CHO) | δ 155 - 165 ppm (C-OH), 115 - 125 ppm (C-CHO) | The C-OH carbon is significantly deshielded, while the C-CHO carbon is shielded relative to other aromatic carbons. | |
| Aromatic Carbons (C-H) | δ 115 - 135 ppm | Chemical shifts are influenced by the cumulative electronic effects of all substituents. | |
| FT-IR | O-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Broad peak characteristic of a hydrogen-bonded hydroxyl group.[2] |
| C-H Stretch (Aldehyde) | 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ | Fermi resonance doublet is characteristic of the aldehyde C-H bond.[2] | |
| C=O Stretch (Carbonyl) | 1650 - 1680 cm⁻¹ | Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[2] | |
| C=C Stretch (Aromatic) | 1550 - 1600 cm⁻¹ | Multiple bands are expected for the aromatic ring. | |
| C-Cl Stretch | 700 - 850 cm⁻¹ | Strong absorptions in the fingerprint region corresponding to the C-Cl bonds. |
Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde is not widely documented, but a plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and is well-suited for this transformation.[3][4][5]
The reactivity of the molecule is governed by its three key functional groups:
-
Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation).
-
Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-para directing group for electrophilic aromatic substitution, though the ring is deactivated by the chlorine atoms.
-
Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the ring towards further electrophilic substitution. They also serve as potential sites for nucleophilic aromatic substitution under harsh conditions.
Application in Drug Development
The primary application of 2,4-Dichloro-6-hydroxybenzaldehyde in drug development is as a key building block for the synthesis of more complex heterocyclic compounds. Notably, it is used in the creation of indazole derivatives that have shown potent antibacterial activity through the inhibition of DNA gyrase B.[1]
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[6][7] Inhibitors of the GyrB subunit typically function by competing with ATP, thereby preventing the enzyme from introducing negative supercoils into the DNA. This disruption leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[8][9]
Experimental Protocols
Proposed Synthesis via Reimer-Tiemann Reaction
This protocol describes a plausible method for the synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde from 2,4-dichlorophenol.
Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Chloroform (CHCl₃) (3.0 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50% (w/v) solution.
-
Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility. Stir the mixture until a homogenous solution of the sodium phenoxide is formed.
-
Heat the mixture to 60-65 °C in a water bath with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 70 °C.
-
After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.
-
Carefully acidify the remaining aqueous solution with concentrated HCl with cooling in an ice bath until the pH is ~2-3. A precipitate should form.
-
Extract the product from the aqueous layer three times with diethyl ether or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2,4-Dichloro-6-hydroxybenzaldehyde.
DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a general method to screen compounds, such as indazole derivatives synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[10][11][12]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322) as substrate
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 900 mM Potassium Glutamate, 50% glycerol)
-
ATP solution (10 mM)
-
Test compound (inhibitor) dissolved in DMSO
-
Ciprofloxacin or Novobiocin (positive control inhibitor)
-
Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Assay Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add in order:
-
Nuclease-free water to final volume
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
2 µL of 10 mM ATP
-
1 µL of test compound at various concentrations (or DMSO for negative control).
-
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).
-
Mix gently and incubate the reactions at 37 °C for 30-60 minutes.
-
Terminate the reaction by adding 5 µL of Stop Buffer / Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by destaining in water.
-
Visualize the DNA bands under UV illumination and document the results.
Data Analysis:
-
The negative control (no enzyme) will show a band corresponding to relaxed DNA.
-
The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding to supercoiled DNA.
-
Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled band and an increase in the relaxed band.
-
The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (IC₅₀) can be determined by quantifying band intensities and plotting them against inhibitor concentration.
Safety and Handling
2,4-Dichloro-6-hydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.
Table 3: Safety and Handling Information
| Category | Information |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood. |
| Storage | Store under an inert gas (e.g., Argon or Nitrogen) at 2-8 °C. The compound is noted to be air-sensitive.[1] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. |
Conclusion
2,4-Dichloro-6-hydroxybenzaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its defined structure and predictable reactivity allow for its strategic incorporation into complex molecules, most notably as a precursor to indazole-based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data, plausible synthetic and analytical protocols, and a clear rationale for its application, serving as a resource to facilitate further research and development of novel antibacterial agents.
References
- 1. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. journals.asm.org [journals.asm.org]
